molecular formula C5H7N5O B6167090 6-hydrazinylpyrimidine-4-carboxamide CAS No. 2283190-21-4

6-hydrazinylpyrimidine-4-carboxamide

Cat. No. B6167090
CAS RN: 2283190-21-4
M. Wt: 153.1
InChI Key:
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Description

6-Hydrazinylpyrimidine-4-carboxamide (6HPCA) is a small molecule that has been widely studied in recent years due to its potential applications in a variety of scientific fields. 6HPCA is a cyclic hydrazone derivative of pyrimidine-4-carboxamide, a compound that is known to have antimicrobial, anti-inflammatory, and anticancer properties. 6HPCA has been studied in the context of its synthesis, its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-hydrazinylpyrimidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and other molecules. Additionally, 6-hydrazinylpyrimidine-4-carboxamide is thought to interfere with the activity of certain enzymes involved in the metabolism of carbohydrates and fatty acids.
Biochemical and Physiological Effects
6-hydrazinylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-hydrazinylpyrimidine-4-carboxamide has antimicrobial, anti-inflammatory, and anticancer properties. In vivo studies have shown that 6-hydrazinylpyrimidine-4-carboxamide has a protective effect against oxidative stress and can reduce the levels of certain inflammatory markers. Additionally, 6-hydrazinylpyrimidine-4-carboxamide has been shown to reduce the levels of certain hormones involved in the regulation of blood pressure, glucose, and lipid metabolism.

Advantages and Limitations for Lab Experiments

The use of 6-hydrazinylpyrimidine-4-carboxamide in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 6-hydrazinylpyrimidine-4-carboxamide is relatively non-toxic and has a wide range of potential applications. However, there are some limitations to the use of 6-hydrazinylpyrimidine-4-carboxamide in laboratory experiments. For example, it is not known how 6-hydrazinylpyrimidine-4-carboxamide is metabolized in the body, which may limit its use in certain experiments. Additionally, 6-hydrazinylpyrimidine-4-carboxamide is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

There are several potential future directions for the study of 6-hydrazinylpyrimidine-4-carboxamide. For example, further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and administration of 6-hydrazinylpyrimidine-4-carboxamide for its various applications. Finally, further research is needed to determine the potential toxicity of 6-hydrazinylpyrimidine-4-carboxamide and its potential side effects.

Synthesis Methods

6-hydrazinylpyrimidine-4-carboxamide is synthesized using a three-step process. The first step involves the reaction of 4-hydrazinopyrimidine and ethyl acetoacetate in aqueous methanol to form 4-hydrazino-3-methylpyrimidine-5-carboxamide. The second step involves the reaction of 4-hydrazino-3-methylpyrimidine-5-carboxamide with 4-methylpyrimidine-5-carboxaldehyde in the presence of a base to form 6-hydrazinylpyrimidine-4-carboxamide. The last step involves the reaction of 6-hydrazinylpyrimidine-4-carboxamide with thiourea to form the desired product.

Scientific Research Applications

6-hydrazinylpyrimidine-4-carboxamide has a wide range of potential applications in scientific research. It has been studied for its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. It has also been studied for its potential use as a drug delivery system. Additionally, 6-hydrazinylpyrimidine-4-carboxamide has been studied for its potential use as a catalyst in organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydrazinylpyrimidine-4-carboxamide involves the reaction of 6-chloropyrimidine-4-carboxamide with hydrazine hydrate in the presence of a base.", "Starting Materials": [ "6-chloropyrimidine-4-carboxamide", "hydrazine hydrate", "base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-chloropyrimidine-4-carboxamide in a suitable solvent, such as ethanol or methanol.", "Step 2: Add hydrazine hydrate to the solution and stir at room temperature for several hours.", "Step 3: Add a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture to neutralize the HCl formed during the reaction.", "Step 4: Filter the resulting solid and wash with water to obtain 6-hydrazinylpyrimidine-4-carboxamide as a white solid." ] }

CAS RN

2283190-21-4

Product Name

6-hydrazinylpyrimidine-4-carboxamide

Molecular Formula

C5H7N5O

Molecular Weight

153.1

Purity

0

Origin of Product

United States

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